REACTION_CXSMILES
|
C(O)(=O)C.OO.S(=O)(=O)(O)O.[C:12]([O:15][OH:16])(=[O:14])[CH3:13].CC(C)=O.N.[NH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1.[C:29]1([NH:35]N=C(C)C)[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1.CC(C)=NN=C(C)C>CO>[C:12]([O:15][OH:16])(=[O:14])[CH3:13].[N:22]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)=[N:35][C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
18.6 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NN=C(C)C
|
Name
|
peracid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC(=NN=C(C)C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
17.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0.145 mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
peracetic acid
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OO
|
Name
|
|
Quantity
|
0.033 mol
|
Type
|
reactant
|
Smiles
|
OO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for several hours
|
Type
|
CUSTOM
|
Details
|
at ambient temperature
|
Type
|
CUSTOM
|
Details
|
A solution was obtained which
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
theoretical yield
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OO
|
Name
|
|
Type
|
product
|
Smiles
|
N(=NC1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.025 mol | |
YIELD: CALCULATEDPERCENTYIELD | 80.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O)(=O)C.OO.S(=O)(=O)(O)O.[C:12]([O:15][OH:16])(=[O:14])[CH3:13].CC(C)=O.N.[NH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1.[C:29]1([NH:35]N=C(C)C)[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1.CC(C)=NN=C(C)C>CO>[C:12]([O:15][OH:16])(=[O:14])[CH3:13].[N:22]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)=[N:35][C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
18.6 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NN=C(C)C
|
Name
|
peracid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC(=NN=C(C)C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
17.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0.145 mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
peracetic acid
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OO
|
Name
|
|
Quantity
|
0.033 mol
|
Type
|
reactant
|
Smiles
|
OO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for several hours
|
Type
|
CUSTOM
|
Details
|
at ambient temperature
|
Type
|
CUSTOM
|
Details
|
A solution was obtained which
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
theoretical yield
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OO
|
Name
|
|
Type
|
product
|
Smiles
|
N(=NC1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.025 mol | |
YIELD: CALCULATEDPERCENTYIELD | 80.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O)(=O)C.OO.S(=O)(=O)(O)O.[C:12]([O:15][OH:16])(=[O:14])[CH3:13].CC(C)=O.N.[NH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1.[C:29]1([NH:35]N=C(C)C)[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1.CC(C)=NN=C(C)C>CO>[C:12]([O:15][OH:16])(=[O:14])[CH3:13].[N:22]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)=[N:35][C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
18.6 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NN=C(C)C
|
Name
|
peracid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC(=NN=C(C)C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
17.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0.145 mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
peracetic acid
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OO
|
Name
|
|
Quantity
|
0.033 mol
|
Type
|
reactant
|
Smiles
|
OO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for several hours
|
Type
|
CUSTOM
|
Details
|
at ambient temperature
|
Type
|
CUSTOM
|
Details
|
A solution was obtained which
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
theoretical yield
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OO
|
Name
|
|
Type
|
product
|
Smiles
|
N(=NC1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.025 mol | |
YIELD: CALCULATEDPERCENTYIELD | 80.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |